molecular formula C20H31BClNO2Si B578781 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256360-33-4

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B578781
CAS No.: 1256360-33-4
M. Wt: 391.818
InChI Key: DWJFWJLFXHFVQO-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound utilized in various chemical and biological research settings. This compound features a unique molecular structure, integrating a silyl protecting group, a halogenated aromatic ring, and a boronate ester moiety, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multi-step organic synthesis. The process starts with the functionalization of indole, where a tert-butyldimethylsilyl (TBS) group is introduced to protect the nitrogen atom. Subsequently, the chloro substituent is introduced via electrophilic substitution using reagents like thionyl chloride or sulfuryl chloride. The boronate ester is appended through palladium-catalyzed cross-coupling reactions such as the Miyaura borylation.

Industrial Production Methods

Industrial production often leverages optimized reaction conditions to maximize yield and minimize costs. Automation and continuous flow systems can streamline the synthesis, ensuring consistency and scalability. The use of recyclable catalysts and green solvents are often considered to adhere to sustainability practices.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized under mild conditions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can occur, particularly at the chloro group, leading to dechlorinated products.

  • Substitution: The chloro group facilitates nucleophilic aromatic substitution (S_NAr) reactions, where various nucleophiles can replace chlorine.

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and oxidizing agents like hydrogen peroxide. Solvents such as toluene, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used to optimize these reactions.

Major Products

Major products from these reactions vary depending on the specific transformations. For example, nucleophilic substitution might yield a range of aryl derivatives, while oxidation and reduction provide altered oxidation state products.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has broad applications in various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in developing pharmaceuticals and materials science.

  • Biology: The compound is used in the study of enzyme interactions and protein labeling due to its reactive groups.

  • Medicine: Its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

  • Industry: The compound is used in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The compound's effects are primarily mediated through its reactive functional groups. The silyl protecting group stabilizes the molecule, preventing premature reactions, while the chloro and boronate ester groups participate actively in cross-coupling and substitution reactions. These interactions facilitate the formation of more complex structures and allow precise modifications.

Comparison with Similar Compounds

When compared with similar compounds, such as indole derivatives bearing different protecting groups or boronate esters, 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole stands out due to its combination of stability and reactivity. Other compounds like 1H-indole-3-carboxaldehyde or 5-bromo-1H-indole may exhibit different reactivity profiles and applications, but the unique combination of functional groups in this compound offers distinct advantages in specific synthetic applications.

Properties

IUPAC Name

tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BClNO2Si/c1-18(2,3)26(8,9)23-11-10-15-16(22)12-14(13-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFWJLFXHFVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3[Si](C)(C)C(C)(C)C)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682354
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-33-4
Record name 1H-Indole, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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